(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile
Description
(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a conjugated system with a nitrile group, a chlorophenyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2/c20-16-9-7-14(8-10-16)15(13-22)12-17-4-3-11-23(17)19-6-2-1-5-18(19)21/h1-12H/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXUSFGHZLYRCY-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrrole Derivative: The initial step involves the synthesis of a pyrrole derivative by reacting 2-fluorobenzaldehyde with an amine under acidic conditions.
Aldol Condensation: The pyrrole derivative is then subjected to an aldol condensation reaction with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar chemical properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable applications.
Uniqueness
(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
